Antioxidant Efficacy: 3-Phenanthrol's Rank Among Phenanthrol Isomers in Polypropylene Stabilization
In a direct head-to-head comparison of all five phenanthrol isomers for inhibiting the thermal oxidative degradation of isotactic polypropylene, 3-phenanthrol's antioxidant effect was found to be superior to 9-phenanthrol and the commercial antioxidant BHT, but inferior to the 1-, 4-, and 2- isomers. The study established a clear efficacy ranking based on oxygen uptake measurements [1].
| Evidence Dimension | Antioxidant efficacy (rank order of inhibition of thermal oxidative degradation) |
|---|---|
| Target Compound Data | Ranked 4th out of 6 tested compounds (1-, 4-, 2-, 3-, 9-phenanthrols and BHT) |
| Comparator Or Baseline | 1-phenanthrol (Rank 1), 4-phenanthrol (Rank 2), 2-phenanthrol (Rank 3), 9-phenanthrol (Rank 5), and BHT (Rank 6) |
| Quantified Difference | Efficacy ranking: 1- > 4- > 2- > 3- > 9-phenanthrol > BHT |
| Conditions | Inhibition of thermal oxidative degradation of isotactic polypropylene, measured by conventional oxygen uptake. |
Why This Matters
For procurement decisions in polymer stabilization applications, 3-phenanthrol offers a specific, moderate level of antioxidant activity that may be optimal when a balance between stability and reactivity is required, unlike the more potent 1- and 4- isomers or the inactive phenanthrene.
- [1] Osawa Z, Ota E, Naya M, Ogiwara Y. The inhibition of the thermal oxidative degradation of polypropylene by various phenanthrols. Journal of Applied Polymer Science. 1974;18(3):753-759. View Source
